1,3-Dimethyl-1,6-dihydropyrazolo[3,4-c]pyrazole
Description
Properties
IUPAC Name |
4,6-dimethyl-1H-pyrazolo[3,4-c]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4/c1-4-5-3-7-8-6(5)10(2)9-4/h3H,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMCXTHYBBIVGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=NN2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380603 | |
| Record name | 1,3-Dimethyl-1,6-dihydropyrazolo[3,4-c]pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
446276-19-3 | |
| Record name | 1,3-Dimethyl-1,6-dihydropyrazolo[3,4-c]pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Condensation and Cyclization of Precursors
Methodology:
The foundational step involves condensing ethyl acetoacetate, triethyl orthoformate, and acetic anhydride to generate an intermediate (referred to as compound A). This process involves heating under reflux conditions, followed by reduced-pressure distillation to isolate a high-purity intermediate.
- Raw materials: Ethyl acetoacetate, triethyl orthoformate, acetic anhydride.
- Temperature: 110–120°C for condensation.
- Distillation: Under vacuum at 35–40°C to obtain compound A with >97% purity.
- Molar ratios: Typically 6:9:8–10 for the raw materials.
Cyclization Step:
The intermediate A reacts with hydrazine derivatives (e.g., methylhydrazine) in the presence of a base (sodium hydroxide) and a solvent like toluene, at low temperatures (~8–10°C). Heating to 85–90°C facilitates cyclization, producing the fused heterocycle.
- The process yields the heterocycle with yields up to 76–98.5%, depending on the specific conditions.
- The reaction is optimized using microwave-assisted Ullmann-type C–N coupling, significantly reducing reaction times and improving yields.
Functionalization via Halogenation and Cross-Coupling
Methodology:
Post-cyclization, selective bromination of the heterocycle is performed, typically using electrophilic brominating agents. The brominated intermediate serves as a substrate for Suzuki–Miyaura cross-coupling, allowing for the introduction of various aryl groups.
- Bromination: Chemoselective, using brominating agents like N-bromosuccinimide (NBS).
- Cross-coupling: Palladium-catalyzed Suzuki reactions with boronic acids.
- This sequence enables the synthesis of diverse derivatives with high regioselectivity and functional group compatibility.
- The process is adaptable for large-scale synthesis, with optimized conditions reducing side reactions.
Data Tables and Optimization Studies
Table 1: Optimization of Cyclization Conditions
| Entry | Catalyst (mol%) | Temperature (°C) | Time (min) | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 10 (DMEDA), 5 (CuI) | 120 | 30 | 36 | Baseline |
| 2 | 10 (DMEDA), 5 (CuI) | 150 | 30 | 64 | Improved yield |
| 3 | 20 (DMEDA), 10 (CuI) | 150 | 30 | 56 | Catalyst variation |
| 4 | 5 (DMEDA), 2.5 (CuI) | 150 | 60 | 73 | Reduced catalyst, longer time |
| 5 | 10 (DMEDA), 5 (CuI) | 150 | 60 | 76 | Optimal conditions |
(Source: Based on experimental optimization data from recent patents and literature)
Table 2: Scope of Hydrazine Derivatives
| Entry | Hydrazine Derivative | Product (Yield %) | Substituents |
|---|---|---|---|
| 1 | Phenylhydrazine | 76 (69%) | Phenyl |
| 2 | 4-Methylphenylhydrazine | 64% | 4-Methylphenyl |
| 3 | 4-Methoxyphenylhydrazine | 46% | 4-Methoxyphenyl |
| 4 | 4-Cyanophenylhydrazine | 76% | 4-Cyanophenyl |
| 5 | 4-Trifluoromethylphenylhydrazine | 54% | 4-CF₃-phenyl |
(Source: Data from synthetic scope studies in recent publications)
Research Findings and Notable Observations
- The condensation and cyclization steps are highly sensitive to temperature, catalyst loading, and reaction time, with microwave-assisted methods significantly enhancing efficiency.
- The use of diverse hydrazines allows for structural variation, which is crucial for medicinal chemistry applications.
- The halogenation and subsequent cross-coupling steps are chemoselective, permitting the introduction of various functional groups without compromising the core structure.
- The overall synthetic route is adaptable for large-scale production, with yields exceeding 70% under optimized conditions.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-1,6-dihydropyrazolo[3,4-c]pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyrazoles and pyrazolones, which can exhibit different chemical and physical properties depending on the nature of the substituents.
Scientific Research Applications
Anticancer Activity
Research indicates that 1,3-Dimethyl-1,6-dihydropyrazolo[3,4-c]pyrazole derivatives exhibit promising anticancer properties. For instance, studies have synthesized pyrazolo[3,4-c]pyrazoles with coumarin rings that demonstrated significant cytotoxic effects against cancer cell lines . The mechanism of action often involves the inhibition of specific kinases involved in cancer progression.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activities. Pyrazole derivatives are known for their ability to interact with biological membranes and inhibit microbial growth. This has implications for developing new antimicrobial agents to combat resistant strains of bacteria and fungi.
Organic Synthesis Applications
This compound serves as an intermediate in organic synthesis. Its unique bicyclic structure allows it to participate in various chemical reactions such as:
- Cross-Coupling Reactions : Utilized in the formation of complex organic molecules.
- Functionalization : The compound can undergo bromination and subsequent Suzuki-Miyaura cross-coupling to yield further functionalized derivatives .
Case Study 1: Anticancer Agents
A study conducted by Gomha et al. synthesized pyrazolo[3,4-c]pyrazoles bearing coumarin rings and evaluated their anticancer potential. The results indicated a strong correlation between structural modifications and enhanced anticancer activity, highlighting the importance of this compound in drug development .
Case Study 2: Antimicrobial Evaluation
Another research effort focused on evaluating the antimicrobial properties of various pyrazole derivatives. The findings suggested that modifications to the 1,6-dihydropyrazolo structure could significantly enhance its efficacy against certain pathogens, paving the way for new therapeutic agents in infectious disease management.
Data Table: Comparison of Similar Compounds
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1-Methyl-1H-pyrazolo[4,3-c]pyrazole | Monocyclic Pyrazole | Simpler structure; less biological activity reported |
| 3-Methyl-1H-pyrazolo[5,4-c]pyridine | Bicyclic Pyrazole | Different receptor interactions |
| 5-Amino-1H-pyrazolo[4,3-c]pyrazole | Bicyclic Pyrazole | Increased water solubility; potential for different applications |
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-1,6-dihydropyrazolo[3,4-c]pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and cell signaling pathways .
Comparison with Similar Compounds
Pharmacological Relevance
Pyrazolo[3,4-c]pyrazole derivatives exhibit antimicrobial , anticancer , and enzyme-inhibitory properties. For instance, compound 1g (a pyrazolo[3,4-c]pyrazole derivative) demonstrated superior antibacterial activity against Escherichia coli (MIC: 1 mg mL⁻¹) compared to ciprofloxacin, while 1b showed potent antifungal activity against Candida albicans (MIC: 0.25 mg mL⁻¹) .
Comparison with Structurally Similar Compounds
Pyrazolo[3,4-d]pyridazine Derivatives
Structural Features: Pyrazolo[3,4-d]pyridazines feature a pyridazine ring fused to a pyrazole. Unlike pyrazolo[3,4-c]pyrazoles, they lack the dihydro moiety, reducing conformational flexibility. Synthesis: Prepared via hydrazine treatment of pyridazine-4-carbonitriles (e.g., 3-chloro-5,6-diphenylpyridazine-4-carbonitrile) . Applications: Primarily used as intermediates for dyes and antibiotics. Limited pharmacological data compared to pyrazolo[3,4-c]pyrazoles .
Pyrrolidino[3,4-c]pyrazoline Derivatives
Structural Features: Contain a pyrrolidine ring fused to a pyrazoline. The saturated pyrrolidine enhances solubility but reduces aromatic stabilization. Synthesis: Derived from hydrazonoyl halides reacting with N-arylmaleimides in benzene . Applications: Explored for kinase inhibition due to ATP-binding site mimicry.
Pyrazolo[4,3-c]pyrazole Derivatives
Structural Features: Isomeric to pyrazolo[3,4-c]pyrazoles, with fused ring positions altering electronic properties. Synthesis: Similar strategies (e.g., cyclization of isoniazid with pyrazole using nanocatalysts like VN–Fe3O4–CuO) . Applications: Exhibit comparable antimicrobial activity but differ in metabolic stability due to positional isomerism .
Comparative Analysis Table
Key Research Findings
- Synthetic Efficiency: Pyrazolo[3,4-c]pyrazoles are synthesized in fewer steps (e.g., one-pot bromination/Suzuki coupling) compared to pyrrolidino[3,4-c]pyrazolines, which require hydrazonoyl halide precursors .
- Bioactivity : The dihydro moiety in pyrazolo[3,4-c]pyrazoles enhances binding to microbial targets (e.g., 1AJ0 protein docking score: −3.7 kcal mol⁻¹ for 1g vs. −5.6 kcal mol⁻¹ for ciprofloxacin) .
- Catalyst Dependency: VN–Fe3O4–CuO nanocatalysts improve yields (>90%) in pyrazolo[3,4-c]pyrazole synthesis, unlike conventional methods requiring stoichiometric Pd .
Biological Activity
1,3-Dimethyl-1,6-dihydropyrazolo[3,4-c]pyrazole (CAS Number: 446276-19-3) is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₆H₈N₄
- Molar Mass : 136.15 g/mol
- Melting Point : 218–220 °C
- Hazard Classification : Irritant (risk codes: 36/37/38) .
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has shown promising results in inhibiting various cancer cell lines through different mechanisms:
- Cell Proliferation Inhibition : Research indicates that certain derivatives exhibit significant cytotoxicity against human cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer). For instance, compounds derived from pyrazole structures demonstrated IC₅₀ values ranging from 0.07 µM to 49.85 µM against these cell lines .
| Compound | Cell Line | IC₅₀ Value (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 5 | A549 | 49.85 | Induces apoptosis |
| Compound 67 | HCT116 | 0.07 | Aurora-A kinase inhibition |
| Compound 92 | A549 | <1 | Microtubule disassembly |
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have also been documented. The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example:
- Inhibition Rates : Some derivatives showed up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs .
Antimicrobial Activity
The compound exhibits antimicrobial properties against a range of bacteria and fungi. Studies have reported:
- Bacterial Inhibition : Compounds derived from pyrazoles have shown effectiveness against strains like E. coli, S. aureus, and Klebsiella pneumoniae. The presence of specific functional groups significantly enhances their antimicrobial activity .
The biological activity of this compound can be attributed to various mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for several enzymes involved in cancer progression and inflammation.
- Cytokine Modulation : It modulates the release of cytokines that play crucial roles in inflammatory responses.
Case Studies
Several case studies illustrate the therapeutic potential of this compound:
- Case Study on Antitumor Activity :
- Case Study on Anti-inflammatory Effects :
Q & A
Q. Advanced
- Molecular docking : Tools like Discovery Studio (PDB ID: 3LD6) model interactions with biological targets (e.g., 14α-demethylase lanosterol for antifungal activity). Docking scores (e.g., binding energy <−8 kcal/mol) prioritize compounds for in vitro testing .
- DFT calculations : Predict electronic properties (HOMO-LUMO gaps) and reactive sites using Gaussian09 or similar software .
- ADMET profiling : Tools like SwissADME assess pharmacokinetic properties (e.g., LogP <5 for blood-brain barrier penetration) .
How should researchers analyze contradictory data from different synthetic approaches?
Advanced
Contradictions (e.g., variable yields in catalyst-free vs. Pd-catalyzed reactions) require:
- Reaction profiling : Compare activation energies (via DSC) or intermediate stability (via LC-MS) .
- Solvent effects : Aqueous media may favor MCRs (yields ~90%) over non-polar solvents (~75%) due to hydrogen bonding .
- Catalyst specificity : Pd catalysts enable regioselective coupling but may introduce metal contaminants . Validate purity via ICP-MS .
What strategies modulate substituents to enhance biological targeting?
Q. Advanced
- Electron-withdrawing groups (EWGs) : Nitro or cyano groups at position 3 increase electrophilicity, enhancing kinase inhibition (e.g., receptor tyrosine kinase) .
- Hydrophobic substituents : Alkylthio chains (e.g., nonylthio) improve membrane permeability for antifungal agents .
- Spirocyclic systems : Incorporate indoline or cyclohexadienone moieties to stabilize binding conformations (e.g., 84–95% yield via isatin-based MCRs) .
Validation : Combine in silico docking with enzyme inhibition assays (IC₅₀ <10 µM) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
